molecular formula C7H13NO B14459660 N-(Propan-2-yl)but-2-enamide CAS No. 67617-61-2

N-(Propan-2-yl)but-2-enamide

Cat. No.: B14459660
CAS No.: 67617-61-2
M. Wt: 127.18 g/mol
InChI Key: PMYOYDPRILKMKB-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)but-2-enamide (CAS: 2210-25-5) is an α,β-unsaturated amide characterized by a but-2-enamide backbone substituted with an isopropyl (propan-2-yl) group at the nitrogen atom. Its molecular formula is C₇H₁₃NO, with a molar mass of 127.19 g/mol . This compound belongs to the broader class of enamide derivatives, which are notable for their applications in organic synthesis, polymer chemistry, and medicinal chemistry due to their reactive α,β-unsaturated carbonyl system.

Properties

CAS No.

67617-61-2

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-propan-2-ylbut-2-enamide

InChI

InChI=1S/C7H13NO/c1-4-5-7(9)8-6(2)3/h4-6H,1-3H3,(H,8,9)

InChI Key

PMYOYDPRILKMKB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-(Propan-2-yl)but-2-enamide involves the reaction of but-2-enoic acid with isopropylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Industrial Production Methods: Industrially, the compound can be produced through a similar amidation process, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Propan-2-yl)but-2-enamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Chemistry:

  • N-(Propan-2-yl)but-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology:

  • The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine:

  • Research is ongoing to explore the use of this compound in drug development, particularly as a precursor for the synthesis of therapeutic agents.

Industry:

  • In the industrial sector, the compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-(Propan-2-yl)but-2-enamide exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amide functional group. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

N-(Propan-2-yl)but-2-enamide shares its core α,β-unsaturated amide structure with several pharmacologically and industrially relevant compounds. Below is a detailed comparison with structurally analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
This compound C₇H₁₃NO 127.19 Propan-2-yl group at N-position Intermediate in organic synthesis; no reported pharmacological activity
(S,E)-N-(3-Cyano-4-(3-chloro-4-fluoro-phenylamino)-7-(THF-3-yl-oxy)quinolin-6-yl)-4-(N-methylmethoxyethylamino)but-2-enamide C₂₈H₂₈ClFN₆O₄ 554 Quinoline core, chloro-fluoro-phenylamino, methoxyethylamino side chain Anticancer candidate (kinase inhibition)
Dacomitinib (VIZIMPRO®) C₂₄H₂₅ClFN₅O₂·H₂O 487.95 Piperidinyl group, methoxyquinazolinyl core FDA-approved EGFR inhibitor for non-small cell lung cancer
(S,E)-N-(3-Cyano-4-(3-ethynylphenylamino)-7-(THF-3-yl-oxy)quinolin-6-yl)-4-(benzylamino)but-2-enamide C₃₂H₂₈N₆O₂ 544 Ethynylphenylamino, benzylamino side chain Experimental kinase inhibitor with high potency
Cropropamide (Prethcamide component) C₁₀H₁₈N₂O₂ 198.26 Dimethylaminocarbonyl, propyl group Respiratory stimulant (discontinued)

Key Findings from Comparative Analysis

Structural Complexity and Pharmacological Activity: this compound lacks the complex aromatic cores (e.g., quinoline or quinazoline) present in analogs like dacomitinib or the compounds in . These cores are critical for binding to kinase domains, explaining their therapeutic utility . Substituents on the but-2-enamide backbone significantly modulate bioactivity. For example, the piperidinyl group in dacomitinib enhances EGFR affinity, while benzylamino or methoxyethylamino groups in patent compounds improve solubility and target specificity .

Synthetic Accessibility: this compound is simpler to synthesize compared to derivatives requiring multi-step coupling (e.g., HATU-mediated amidation in ). Its synthesis likely involves direct acylation of propan-2-amine with but-2-enoyl chloride, whereas complex analogs necessitate advanced techniques like palladium-catalyzed cross-coupling or enzymatic resolution .

Thermodynamic and Physicochemical Properties: The absence of polar substituents (e.g., cyano, methoxy) in this compound results in lower polarity compared to analogs in , affecting its solubility and bioavailability. Molecular weight correlates with pharmacological relevance: derivatives exceeding 500 g/mol (e.g., ) often exhibit optimized pharmacokinetic profiles due to balanced lipophilicity and water solubility.

Safety Profiles: this compound is classified as non-hazardous under standard conditions , whereas analogs like dacomitinib carry warnings for severe dermatological and gastrointestinal toxicity due to their potent biological activity .

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